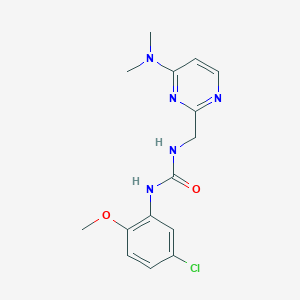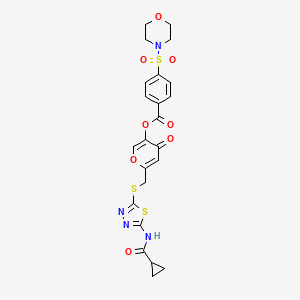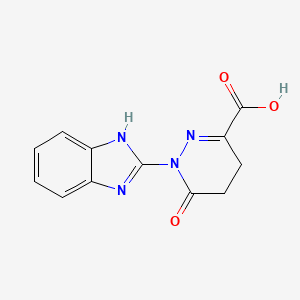
3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules with potential pharmacological applications. Its structure suggests it might exhibit unique chemical and physical properties due to its complex ring systems and functional groups.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, molecules with similar structural motifs have been synthesized through reactions involving key intermediates and catalysts, highlighting the importance of precise conditions for achieving the desired product (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including IR, NMR, and EIMS. These methods provide insights into the compound's functional groups, bonding patterns, and overall molecular architecture, essential for understanding its chemical behavior (Rasool et al., 2016).
Chemical Reactions and Properties
Compounds with complex structures undergo specific chemical reactions based on their functional groups. For example, nitro and amino substitutions in similar molecules have significantly impacted their chemical reactivity, demonstrating the role of functional group modifications in altering chemical properties (Singh et al., 2003).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Techniques like X-ray crystallography can provide detailed insights into the compound's solid-state structure, which in turn influences its physical properties (Obasi et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are determined by their molecular structure and the presence of specific functional groups. Studies on similar molecules have shown how modifications in the structure can lead to variations in antimicrobial activity, demonstrating the potential for tailored chemical properties through structural adjustments (Aghekyan et al., 2020; Kocabalkanlı et al., 2001).
- (Rasool et al., 2016)
- (Singh et al., 2003)
- (Obasi et al., 2016)
- (Aghekyan et al., 2020)
- (Kocabalkanlı et al., 2001)
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
The chemical compound 3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, and its derivatives, are part of a broader class of compounds that have been studied for various chemical transformations. For instance, Sedova et al. (2017) explored the transformations of related compounds, observing isomerization and deacetylation reactions under specific conditions, which could be relevant for the synthesis of novel derivatives of this compound (Sedova, Krivopalov, & Shkurko, 2017). Gein et al. (2017) synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, which suggests the potential for chemical modification and synthesis of related structures (Gein, Zamaraeva, Dmitriev, Nasakin, & Buzmakova, 2017).
Pharmacological Properties
Research has also been conducted on derivatives of this compound for their potential pharmacological properties. Rasool et al. (2016) synthesized a series of molecules related to this compound and studied their antibiotic effects against various bacteria and lipoxygenase activity (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016). This indicates a potential area of research into the antibacterial and anti-inflammatory applications of derivatives of this compound.
Antimicrobial and Antitumor Activities
Another study by Oh et al. (2002) on related compounds found that certain derivatives demonstrated growth inhibitory effects against tumor cell lines, suggesting potential in cancer research (Oh, Shin, Chung, Han, & Baek, 2002). Furthermore, Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, which could be relevant for understanding the broader scope of biological activities of this compound's derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential in Enzyme Inhibition and Anti-inflammatory Activities
Studies on similar structures, like those conducted by Makkar and Chakraborty (2018), have shown potential in enzyme inhibition and anti-inflammatory activities. They isolated compounds from red seaweed and assessed them for anti-inflammatory activities against pro-inflammatory enzymes and antioxidative effects in various models (Makkar & Chakraborty, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
10-(3,4-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-8-9-14(10-13(12)2)22-19(23)21-16-11-20(22,3)25-18-15(16)6-5-7-17(18)24-4/h5-10,16H,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAANBDKOHCHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)


![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)


![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![Methyl 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)benzoate](/img/structure/B2480862.png)
![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)